molecular formula C16H20O2Si B1428321 {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol CAS No. 1244855-82-0

{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol

Cat. No.: B1428321
CAS No.: 1244855-82-0
M. Wt: 272.41 g/mol
InChI Key: NSLSMMYEIKOAGU-UHFFFAOYSA-N
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Description

{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol is a useful research compound. Its molecular formula is C16H20O2Si and its molecular weight is 272.41 g/mol. The purity is usually 95%.
The exact mass of the compound {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[(3-methoxyphenyl)-dimethylsilyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H20O2Si/c1-18-14-8-6-9-15(11-14)19(2,3)16-10-5-4-7-13(16)12-17/h4-11,17H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLSMMYEIKOAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)[Si](C)(C)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231817
Record name 2-[(3-Methoxyphenyl)dimethylsilyl]benzenemethanol
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Molecular Weight

272.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1244855-82-0
Record name 2-[(3-Methoxyphenyl)dimethylsilyl]benzenemethanol
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Record name 2-[(3-Methoxyphenyl)dimethylsilyl]benzenemethanol
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Record name {2-[(3-methoxyphenyl)dimethylsilyl]phenyl}methanol
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Methodological & Application

Step-by-step oxidation of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol to aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Step-by-Step Oxidation of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol to its Corresponding Aldehyde

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides detailed protocols for the selective oxidation of the primary alcohol, {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol, to its corresponding aldehyde, 2-formylphenyldimethyl(3-methoxyphenyl)silane. The synthesis of this aldehyde is a critical step in the development of various pharmaceutical intermediates and complex organic molecules. This document outlines two robust and widely accepted methods for this transformation: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. Each protocol is presented with a step-by-step methodology, a discussion of the underlying chemical principles, and expert insights to ensure successful execution and high yields.

Introduction: The Significance of Aldehyde Synthesis

The selective oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis. Aldehydes are versatile intermediates, readily participating in a wide array of carbon-carbon bond-forming reactions, including Wittig, Grignard, and aldol reactions. The target molecule, 2-formylphenyldimethyl(3-methoxyphenyl)silane, possesses a unique combination of a reactive aldehyde functionality and a sterically demanding silyl group, making it a valuable building block in medicinal chemistry and materials science.

The challenge in this synthesis lies in preventing the over-oxidation of the aldehyde to the corresponding carboxylic acid, a common side reaction with many oxidizing agents.[1] Therefore, the choice of a mild and selective oxidizing agent is paramount. This guide focuses on two such methods that have demonstrated broad applicability and functional group tolerance.[2][3]

Choosing the Right Oxidation Method: A Comparative Analysis

The selection of an appropriate oxidation protocol depends on several factors, including the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product. We present two highly reliable methods for the oxidation of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol.

Swern Oxidation: A Low-Temperature Approach

The Swern oxidation is a classic and highly effective method that utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (-78 °C).[4][5] A hindered base, such as triethylamine, is then used to induce an elimination reaction, yielding the aldehyde.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): This is crucial to control the exothermic reaction between DMSO and oxalyl chloride and to prevent the decomposition of the reactive intermediate, the chloro(dimethyl)sulfonium chloride.[6][7]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can consume the activating agent and lead to reduced yields.

  • Triethylamine as a Hindered Base: Triethylamine facilitates the deprotonation of the intermediate alkoxysulfonium salt to form a sulfur ylide, which then collapses to the aldehyde and dimethyl sulfide.[7] The malodorous nature of dimethyl sulfide is a notable drawback of this method.[2]

Dess-Martin Periodinane (DMP) Oxidation: A Convenient Room-Temperature Alternative

The Dess-Martin periodinane (DMP) oxidation offers a user-friendly alternative to the Swern oxidation.[3][8] This method employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), which can be performed at room temperature in a chlorinated solvent like dichloromethane (DCM).[8]

Causality Behind Experimental Choices:

  • Mild Reaction Conditions: The reaction proceeds at room temperature and under neutral pH, making it compatible with a wide range of sensitive functional groups.[9]

  • Stoichiometric Reagent: DMP is used in stoichiometric amounts, and the workup is generally straightforward.

  • Safety Precaution: DMP is known to be shock-sensitive and potentially explosive, especially when impure or heated.[10] It should be handled with care.

Experimental Protocols

The following protocols are designed for the step-by-step oxidation of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol. It is recommended to perform a small-scale trial run to optimize conditions for your specific setup.

Protocol 1: Swern Oxidation

This protocol is adapted from established Swern oxidation procedures.[4][5]

Materials:

  • {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Anhydrous Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Dry glassware

Workflow Diagram:

Swern_Oxidation_Workflow A 1. Dissolve DMSO in anhydrous DCM B 2. Cool to -78 °C (Dry ice/acetone bath) A->B C 3. Add Oxalyl Chloride dropwise B->C D 4. Stir for 15 min C->D E 5. Add Substrate Solution dropwise D->E F 6. Stir for 30 min E->F G 7. Add Triethylamine dropwise F->G H 8. Warm to RT G->H I 9. Quench with water H->I J 10. Extract with DCM I->J K 11. Dry, Filter, Concentrate J->K L 12. Purify by Chromatography K->L

Caption: Experimental workflow for the Swern Oxidation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM (0.2 M relative to the alcohol).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.5 equivalents) dropwise via a syringe over 10 minutes, ensuring the internal temperature does not rise above -60 °C. The formation of a white precipitate may be observed.

  • Alcohol Addition: After stirring the mixture for 15 minutes at -78 °C, add a solution of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol (1.0 equivalent) in a minimal amount of anhydrous DCM dropwise over 10 minutes.

  • Oxidation: Stir the reaction mixture at -78 °C for 30 minutes.

  • Base Addition: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

  • Warming and Quenching: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on standard DMP oxidation procedures.[3][9]

Materials:

  • {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Argon or Nitrogen gas supply

Workflow Diagram:

DMP_Oxidation_Workflow A 1. Dissolve Substrate in DCM B 2. Add DMP in one portion A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Quench with NaHCO3/Na2S2O3 C->D E 5. Stir until clear D->E F 6. Extract with DCM E->F G 7. Dry, Filter, Concentrate F->G H 8. Purify by Chromatography G->H Swern_Mechanism DMSO DMSO OxalylChloride Oxalyl Chloride Activation Activation Intermediate1 [Me2S(Cl)OCOCOCl] Activation->Intermediate1 Activation Intermediate2 [Me2SCl]+ Intermediate1->Intermediate2 -CO, -CO2, -Cl- Intermediate3 [Me2S-O-CH2R]+ Intermediate2->Intermediate3 + R-CH2OH Alcohol R-CH2OH Ylide Sulfur Ylide Intermediate3->Ylide + Base, -H+ Base Triethylamine Aldehyde R-CHO Ylide->Aldehyde Intramolecular Proton Transfer DMS Dimethyl Sulfide Ylide->DMS DMP_Mechanism DMP Dess-Martin Periodinane Intermediate1 Periodinane Ester DMP->Intermediate1 + R-CH2OH - Acetic Acid Alcohol R-CH2OH Aldehyde R-CHO Intermediate1->Aldehyde Intramolecular Proton Transfer Byproduct Iodinane Intermediate1->Byproduct

Sources

Application Notes and Protocols for Cross-Coupling Reactions Using (3-Methoxyphenyl)dimethylsilyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of (3-Methoxyphenyl)dimethylsilyl Derivatives in Modern Cross-Coupling

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision.[1] Among the various organometallic reagents utilized in these transformations, organosilanes have emerged as highly attractive coupling partners due to their stability, low toxicity, and the formation of environmentally benign byproducts.[2] The Hiyama cross-coupling, in particular, leverages the reactivity of organosilanes with organic halides or pseudohalides.[1][2]

This application note delves into the specific use of (3-methoxyphenyl)dimethylsilyl derivatives in Hiyama and Hiyama-Denmark cross-coupling reactions. The inclusion of the (3-methoxyphenyl) group on the silicon atom is not arbitrary; it serves a strategic purpose in modulating the reactivity of the organosilane. The electron-donating nature of the methoxy group can influence the electronic properties of the silicon center, which can be a crucial factor in the transmetalation step of the catalytic cycle. While both electron-donating and electron-withdrawing groups on the aryl silane are generally well-tolerated in Hiyama couplings, the specific placement and nature of these substituents can be optimized to enhance reaction efficiency and yield.[3][4]

This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and key considerations for employing (3-methoxyphenyl)dimethylsilyl derivatives in the synthesis of biaryls and other valuable organic molecules.

Mechanistic Rationale: Activating the Si-C Bond

The success of the Hiyama cross-coupling reaction hinges on the activation of the relatively inert carbon-silicon bond to facilitate transmetalation to the palladium center.[2] This activation is typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[1][2]

Fluoride-Mediated Activation

In the presence of a fluoride source, the silicon atom is attacked to form a pentacoordinate, hypervalent silicate species. This intermediate is significantly more nucleophilic and readily undergoes transmetalation with the oxidative addition product of the palladium catalyst and the organic halide.

G cluster_0 Catalytic Cycle cluster_1 Silane Activation A Pd(0)Ln B R¹-Pd(II)Ln-X (Oxidative Addition) A->B R¹-X C R¹-Pd(II)Ln-R² B->C Transmetalation (from activated silane) D R¹-R² (Product) C->D Reductive Elimination D->A E (3-MeO-C₆H₄)Me₂Si-R² F [(3-MeO-C₆H₄)Me₂Si(F)-R²]⁻ (Pentacoordinate Silicate) E->F F⁻ (e.g., TBAF) F->B Transmetalation G cluster_0 Hiyama-Denmark Coupling cluster_1 Silanol Activation A Pd(0)Ln B R¹-Pd(II)Ln-X A->B R¹-X C R¹-Pd(II)Ln-O-Si(R²)(Me)₂(3-MeO-C₆H₄) B->C Silanolate D R¹-R² C->D Reductive Elimination D->A E (3-MeO-C₆H₄)Me₂Si-OH (Silanol) F [(3-MeO-C₆H₄)Me₂Si-O]⁻ (Silanolate) E->F Base (e.g., Cs₂CO₃) F->B Forms Pd-silanolate complex

Figure 2: Catalytic cycle of the Hiyama-Denmark cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed procedures for conducting Hiyama and Hiyama-Denmark cross-coupling reactions using (3-methoxyphenyl)dimethylsilyl derivatives.

Protocol 1: Fluoride-Mediated Hiyama Cross-Coupling of an Aryl Bromide with an Aryl(3-methoxyphenyl)dimethylsilane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Aryl bromide

  • Aryl(3-methoxyphenyl)dimethylsilane

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous, degassed solvent (e.g., THF, dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (e.g., 2-5 mol%) and PCy₃ (e.g., 4-10 mol%).

  • Reaction Setup: To the flask containing the catalyst, add the aryl bromide (1.0 equiv) and the aryl(3-methoxyphenyl)dimethylsilane (1.2-1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M).

  • Activator Addition: Add the TBAF solution (1.5-2.0 equiv) dropwise to the stirred reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fluoride-Free Hiyama-Denmark Cross-Coupling of an Aryl Iodide with (3-Methoxyphenyl)dimethylsilanol

This protocol is adapted from established procedures for the Hiyama-Denmark coupling of arylsilanols. [5] Materials:

  • [Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

  • Triphenylarsine (Ph₃As)

  • Aryl iodide

  • (3-Methoxyphenyl)dimethylsilanol

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), (3-methoxyphenyl)dimethylsilanol (1.5 equiv), Cs₂CO₃ (2.0 equiv), [Pd₂(dba)₃]·CHCl₃ (e.g., 2.5 mol%), and Ph₃As (e.g., 10 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data and Optimization

The following table summarizes general reaction parameters and expected outcomes for the cross-coupling of (3-methoxyphenyl)dimethylsilyl derivatives.

ParameterFluoride-Mediated HiyamaFluoride-Free Hiyama-DenmarkCausality and Field-Proven Insights
Palladium Source Pd(OAc)₂, [Pd₂(dba)₃][Pd₂(dba)₃]·CHCl₃, Pd(OAc)₂Pd(0) is the active catalytic species; Pd(II) precursors are reduced in situ. The choice of precatalyst can influence reaction kinetics and catalyst stability.
Ligand Phosphine ligands (e.g., PCy₃, XPhos)Phosphine or arsine ligands (e.g., Ph₃As, dppb)Bulky, electron-rich phosphine ligands generally promote oxidative addition and reductive elimination, enhancing catalytic turnover. [6]
Activator TBAF, CsFCs₂CO₃, KOSiMe₃, NaOtBuThe choice of activator is critical and substrate-dependent. Fluoride-free methods are essential for substrates with silyl protecting groups. [7]
Solvent THF, Dioxane, TolueneDioxane, Toluene, DMFAprotic, non-coordinating solvents are generally preferred to avoid interference with the catalyst and reagents.
Temperature 60-120 °C80-110 °CHigher temperatures are often required to overcome the activation energy for oxidative addition and transmetalation.
Substrate Scope Aryl/vinyl iodides, bromides, triflatesAryl/vinyl iodides, bromidesIodides are generally more reactive than bromides, which are more reactive than chlorides. [1]
Functional Group Tolerance Good, but sensitive to fluorideExcellent, avoids fluoride-related side reactionsThe Hiyama-Denmark coupling offers broader functional group compatibility due to the absence of a strong fluoride nucleophile. [7]

Troubleshooting and Key Considerations

  • Low Yields:

    • Inefficient Activation: Ensure the activator is fresh and added under anhydrous conditions. For Hiyama-Denmark couplings, the base strength and solubility can be critical.

    • Catalyst Deactivation: Use of bulky, electron-rich ligands can stabilize the palladium catalyst and prevent decomposition. Ensure all reagents and solvents are thoroughly degassed to remove oxygen.

    • Steric Hindrance: Highly substituted aryl halides or silanes may require higher temperatures, longer reaction times, or more active catalyst systems.

  • Homocoupling of the Organosilane: This can occur if the transmetalation is slow or if the reaction conditions promote side reactions. Optimizing the ligand and reaction temperature can mitigate this issue.

  • Protodesilylation: The cleavage of the C-Si bond by a proton source can be a competing pathway, especially in the presence of water. Ensuring anhydrous conditions is crucial.

Conclusion

(3-Methoxyphenyl)dimethylsilyl derivatives represent a valuable class of reagents for palladium-catalyzed cross-coupling reactions. Their electronic properties, coupled with the versatility of both fluoride-mediated and fluoride-free activation protocols, make them powerful tools for the synthesis of a wide range of organic molecules. The Hiyama-Denmark coupling, in particular, offers a mild and highly functional group-tolerant method for C-C bond formation, expanding the synthetic utility of organosilanes in complex molecule synthesis and drug discovery. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can effectively harness the potential of these versatile silicon-based reagents.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Handling Guide for {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silicon Effect" on Solubility

As a researcher working with {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol , you are likely investigating a sila-bioisostere of a diarylmethane scaffold. It is critical to understand that the substitution of a carbon linker with a dimethylsilyl group (–SiMe₂–) fundamentally alters the physicochemical profile of the molecule, a phenomenon known in medicinal chemistry as the "Silicon Switch" [1, 2].

While the hydroxyl group (-CH₂OH) suggests polarity, the central silicon atom introduces two key challenges:

  • Increased Lipophilicity: Silicon is larger and less electronegative than carbon, making the –SiMe₂– moiety significantly more hydrophobic than a –CMe₂– analog. This often raises the ClogP by 0.5–1.0 log units [3].

  • Altered Geometry: The C–Si bond length (approx. 1.87 Å) is longer than C–C (1.54 Å), increasing the molecular volume and affecting solvation shells [1].

The Result: This compound will exhibit excellent solubility in organic solvents (DMSO, THF, DCM) but will have a high propensity to "crash out" (precipitate) upon introduction to aqueous biological media.

Critical Troubleshooting: Stock Solution Preparation

Q: Why won't the compound dissolve in my standard aqueous buffer?

A: The hydrophobic core (two phenyl rings bridged by a lipophilic silyl linker) overwhelms the polar contribution of the single benzyl alcohol group. Direct addition to water is thermodynamically unfavorable.

Protocol: High-Concentration Stock Preparation

Objective: Create a stable 10–50 mM stock solution.

SolventSolubility RatingApplicationNotes
DMSO ⭐⭐⭐⭐⭐ (Excellent)Bio-assays, StorageRecommended. Hygroscopic; keep sealed.
Ethanol ⭐⭐⭐⭐ (Good)Cellular assaysEvaporates; check concentration frequently.
THF ⭐⭐⭐⭐ (Good)Synthesis, Chemical AnalysisIncompatible with polystyrene plates.
Water/PBS ⭐ (Poor)DO NOT USE Will form a suspension/emulsion.

Step-by-Step Procedure:

  • Weighing: Weigh the solid into a glass vial (avoid plastic if using THF).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a target concentration of 10 mM or 20 mM .

    • Tip: If the compound is an oil or sticky solid, warm the DMSO to 37°C before addition to lower kinetic barriers.

  • Agitation: Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be completely clear. Any "haze" indicates micro-precipitation.

    • Corrective Action: If hazy, sonicate at 40 kHz for 5 minutes (bath sonicator).

Critical Troubleshooting: Aqueous Dilution (The "Crash-Out" Risk)

Q: My compound precipitates when I add the DMSO stock to the cell culture media. How do I fix this?

A: This is "Shock Precipitation." The rapid change in dielectric constant (from DMSO to Water) forces the lipophilic silyl molecule out of solution before it can disperse.

Protocol: The "Step-Down" Serial Dilution

Objective: Transfer the compound to aqueous media while maintaining solubility.

The Golden Rule: Never exceed 0.5% - 1.0% v/v final DMSO concentration in biological assays to avoid solvent toxicity, but ensure this volume is reached gradually if working at high concentrations.

Workflow:

  • Intermediate Dilution: Do not jump from 10 mM (Stock) to 10 µM (Assay) in one step.

    • Step A: Dilute 10 mM Stock 1:10 into pure DMSO or Ethanol first (creates 1 mM working stock).

    • Step B: Dilute the 1 mM working stock into the assay media.

  • Surfactant Assist (If necessary):

    • If precipitation persists at >10 µM, pre-condition the assay media with 0.05% Tween-80 or 0.1% Pluronic F-127 . These surfactants form micelles that sequester the lipophilic silyl core.

Chemical Stability & Handling

Q: Is the Silicon-Carbon bond stable at different pH levels?

A: Generally, yes, but with caveats.

  • Acid Sensitivity: Aryl-silanes can undergo protodesilylation (cleavage of the Si-Aryl bond) in the presence of strong acids (e.g., TFA, HCl) via ipso-substitution, especially if the ring is electron-rich (the methoxy group increases this risk) [4].

    • Recommendation: Avoid buffers with pH < 2.0.

  • Base Stability: The C-Si bonds are generally stable to base.

  • Oxidation: The primary alcohol (-CH₂OH) is susceptible to oxidation to the aldehyde. Store under inert gas (Nitrogen/Argon) if keeping for >1 month.

Visual Troubleshooting Guides

Diagram 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct solvent system based on the intended experimental application.

SolubilityDecisionTree Start Start: {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol AppType What is your application? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay ChemAnalysis Chemical Analysis (NMR/HPLC) AppType->ChemAnalysis Synthesis Synthetic Reaction AppType->Synthesis StockPrep Prepare 10-20mM Stock in anhydrous DMSO BioAssay->StockPrep NMR NMR Solvent: CDCl3 or DMSO-d6 ChemAnalysis->NMR HPLC Mobile Phase: ACN/Water (Avoid low pH) ChemAnalysis->HPLC Synthesis->NMR Monitor Dilution Is Final Conc > 10µM? StockPrep->Dilution DirectAdd Direct addition to media (Keep DMSO < 0.5%) Dilution->DirectAdd No StepDown Use Intermediate Dilution (DMSO -> PBS+Tween -> Media) Dilution->StepDown Yes

Diagram 2: The "Step-Down" Dilution Protocol

Caption: Visualizing the intermediate dilution step to prevent shock precipitation of lipophilic silyl compounds.

SerialDilution Stock MASTER STOCK 10 mM in DMSO (Clear Solution) Inter INTERMEDIATE 100 µM (90% Buffer / 10% DMSO) Stock->Inter  1:100 Dilution   (Slow Addition) Precip PRECIPITATION RISK! (Cloudy Suspension) Stock->Precip  Direct 1:10,000   (Shock Dilution) Final FINAL ASSAY 1 µM (0.1% DMSO) Inter->Final  1:100 Dilution  

References

  • Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556.

  • Tacke, R., & Zilch, H. (1986). Sila-substitution—a useful strategy for drug design? Endeavour, 10(4), 191-197.

  • Bains, W., & Tacke, R. (2003).[1][2] Silicon chemistry as a novel source of chemical diversity in drug design.[1][2][3][4] Current Opinion in Drug Discovery & Development, 6(4), 526-543.[1]

  • Fleming, I., & Dunoguès, J. (1979). Organic Chemistry of Silicon. Comprehensive Organic Chemistry, Vol 3. Pergamon Press.

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Technical Support Center: Overcoming Catalyst Poisoning with Methoxyphenyl Silyl Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and frustrating challenge in modern organic synthesis: catalyst poisoning when using methoxyphenyl silyl reagents. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to solve problems effectively in your own lab.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions and provides a foundational understanding of the problem.

Q1: What are the tell-tale signs of catalyst poisoning in my reaction?

Recognizing the symptoms of catalyst poisoning early can save significant time and resources. The most common indicators include:

  • Decreased Reaction Rate: The reaction proceeds much slower than expected or documented.[1][2]

  • Stalled Reaction: The reaction starts but fails to reach completion, even with extended reaction times or heating.[1]

  • Inconsistent Results: You observe significant batch-to-batch variability in yield or reaction time.

  • Change in Appearance: The reaction mixture may exhibit a color change, often to a dark black or brown, suggesting the formation of inactive palladium black or other aggregates.[3][4]

  • Increased Catalyst Loading Required: You find yourself needing to use significantly more catalyst than literature precedents to achieve a reasonable conversion.

Q2: What are methoxyphenyl silyl reagents and why are they advantageous in cross-coupling?

Methoxyphenyl silyl reagents are a class of organosilicon compounds used in carbon-carbon bond-forming reactions, most notably in Hiyama-Denmark cross-coupling.[5] They offer several key advantages over other organometallic reagents (like those based on tin or zinc), including:

  • Low Toxicity: Silicon byproducts are generally considered non-toxic and environmentally benign.[6]

  • High Stability: They are often stable to air and moisture, making them easier to handle and store.[5][6]

  • Functional Group Tolerance: These reagents are compatible with a wide range of functional groups.[5]

  • Easy byproduct removal: The siloxane byproducts are often easily removed during workup.[5]

Q3: If they are so stable, how do methoxyphenyl silyl reagents cause catalyst poisoning?

The issue rarely stems from the reagent itself but from impurities or degradation byproducts.[7] Silicon compounds can be potent catalyst poisons.[8] The primary sources include:

  • Residual Synthesis Impurities: The synthesis of organosilanes can leave behind traces of sulfur, halides, or other compounds that are well-known catalyst poisons.[9][10][11]

  • Siloxanes: Polydimethylsiloxane (PDMS) and related cyclic siloxanes can be present as impurities or form during the reaction.[8][12] These can decompose at high temperatures and adsorb onto the catalyst surface, blocking active sites.[12]

  • Silanols: In the presence of water, silyl ethers can hydrolyze to form silanols. While crucial for the transmetalation step in some protocols, excess or certain types of silanols can interact with and deactivate the catalyst.

Q4: Which catalysts are most vulnerable to this type of poisoning?

Palladium (Pd) and Rhodium (Rh) catalysts, which are workhorses in cross-coupling and C-H activation chemistry, are particularly susceptible.

  • Palladium Catalysts: Widely used in Suzuki, Stille, and Hiyama couplings, palladium's catalytic cycle involves sensitive Pd(0) and Pd(II) species that can be readily deactivated by strong-binding impurities.[10][13]

  • Rhodium Catalysts: Often used in C-H activation and hydrosilylation, rhodium catalysts can be poisoned by strongly coordinating species like thioethers, which can be impurities in silyl reagents.[14]

Q5: What is the difference between reversible and irreversible poisoning?

This distinction is critical for determining your course of action.

  • Reversible Poisoning: The poison binds weakly to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the reaction medium or through a simple regeneration procedure like washing.[2]

  • Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites.[1] This type of deactivation is often permanent, and the catalyst may need to be replaced entirely.[1][2]

Part 2: Troubleshooting Guide - From Diagnosis to Action

When a reaction fails, a systematic approach is key. This guide helps you diagnose the problem and points toward a solution.

Issue: My cross-coupling reaction is sluggish or has completely stalled.

Before blaming the catalyst, it's crucial to rule out other common issues. Follow this diagnostic workflow to determine if catalyst poisoning is the likely culprit.

G cluster_0 Initial Observation cluster_1 Step 1: Reagent & Condition Check cluster_2 Step 2: Isolate the Variable cluster_3 Step 3: Conclusion & Action A Reaction Stalled or Low Yield B Verify Reagent Purity (Aryl halide, Base, Solvent) A->B C Run Control Reaction (Use a trusted boronic acid instead of silyl reagent) B->C D Reaction with Boronic Acid Works? C->D Evaluate Outcome E Purify Methoxyphenyl Silyl Reagent (See Protocol 1) D->E Yes I Conclusion: Catalyst is Irreversibly Poisoned or other issue exists D->I No F Re-run Reaction with Purified Silyl Reagent E->F G Reaction Now Successful? F->G Evaluate Outcome H Conclusion: Silyl Reagent Impurity was the Poison G->H Yes G->I No J Action: Always purify silyl reagent before use. H->J K Action: Use fresh catalyst. Consider catalyst regeneration (Protocol 3). I->K

Caption: A logical workflow for troubleshooting low-yield reactions.

How do I identify the specific poison?

Pinpointing the exact chemical culprit can be challenging without advanced analytical instrumentation. However, understanding the common sources is often enough to devise a solution.

  • Common Culprits from Silyl Reagents:

    • Siloxanes: Often found in commercial silanes or formed from hydrolysis/condensation.[8][12]

    • Sulfur Compounds: Thioethers or thiols from the synthesis of starting materials. Elemental sulfur has been identified as a poison in similar cross-coupling reactions.[9]

    • Halides: Residual chlorides from the synthesis of the silyl reagent.[10]

    • Phosphines/Phosphites: If phosphorus-containing reagents were used in the synthesis.[10]

  • Analytical Identification: If you have access to analytical facilities, these techniques can provide definitive evidence:

    • ICP-MS/OES: Detects trace amounts of elemental poisons like sulfur, phosphorus, lead, or mercury.[1][15]

    • X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical state of the catalyst surface, revealing what is bound to it.[1][7]

    • GC-MS: Can identify volatile organic impurities in your silyl reagent or solvent.[1]

Part 3: Actionable Protocols for Overcoming Poisoning

Once poisoning is confirmed or strongly suspected, here are three strategies to rescue your reaction.

Protocol 1: Purification of Methoxyphenyl Silyl Reagents

The most effective preventative measure is to ensure the purity of your reagents before they enter the reaction flask.[7][16]

Causality: Catalyst poisons are often introduced with the starting materials.[7] Removing these impurities upstream is far more effective than trying to mitigate their effects in the reaction itself.

  • Prepare the Column: Pack a glass column with silica gel, using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate mixture). The choice of eluent should be based on the polarity of your silyl reagent, determined by TLC analysis.

  • Load the Reagent: Dissolve the crude methoxyphenyl silyl reagent in a minimal amount of the eluent or a compatible solvent. Carefully load this solution onto the top of the silica gel bed.

  • Elute: Begin running the column with the chosen eluent system. Collect fractions in test tubes.

  • Monitor Fractions: Use Thin Layer Chromatography (TLC) to analyze the collected fractions. Spot the fractions on a TLC plate and visualize under UV light and/or by staining (e.g., with potassium permanganate) to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Dry and Confirm: Place the resulting purified oil or solid under high vacuum to remove any residual solvent. Confirm purity by NMR spectroscopy.

G A Crude Methoxyphenyl Silyl Reagent B Dissolve in Minimal Solvent A->B D Load onto Column B->D C Prepare Silica Gel Column C->D E Elute with Solvent System D->E F Collect Fractions E->F G Analyze Fractions via TLC F->G H Combine Pure Fractions G->H Identify Pure I Remove Solvent (Rotovap) H->I J Dry Under High Vacuum I->J K Confirm Purity (NMR) J->K L Purified Reagent Ready for Reaction K->L

Caption: Experimental workflow for purifying silyl reagents.

Protocol 2: Implementing "Poison Scavengers"

In cases where purification is difficult or a reaction is already failing, scavengers can be employed to intercept poisons.

Mechanism of Action: Scavengers are materials designed to preferentially bind with and remove specific impurities from a solution, thereby protecting the catalyst.[17] For example, silica-supported thioethers or thiols can be used to sequester rogue palladium species or other metal impurities.[18]

ConditionCatalyst Loading (mol%)Additive/ScavengerReaction Time (h)Yield (%)
Baseline (Pure) 1.0None495
Poisoned 1.0None24<5
Poisoned + Scavenger 1.0TMT Scavenger Resin682

TMT = Polystyrene-bound 2,4,6-trimercapto-s-triazine[18]

Protocol 3: Catalyst Regeneration

Regeneration is an attempt to restore the activity of a poisoned catalyst, which is most feasible for reversible poisoning.[2][19]

Causality: Chemical regeneration aims to use a reagent that reacts with the poison to remove it from the catalyst's active sites without damaging the catalyst itself.[20]

This protocol is for catalysts that can be physically recovered from the reaction mixture.

  • Isolate the Catalyst: After a failed reaction, carefully filter the reaction mixture through a pad of Celite to recover the solid catalyst (e.g., Palladium on Carbon).[18]

  • Solvent Wash: Wash the recovered catalyst on the filter pad extensively with a solvent like THF or ethyl acetate to remove adsorbed organic residues.

  • Chemical Treatment (Example): For certain poisons, a dilute acid or base wash can be effective. For example, washing with a dilute solution of aqueous HCl can sometimes remove basic impurities. Caution: This step must be approached carefully, as it can also damage the catalyst or its support.

  • Rinse Thoroughly: Wash the catalyst with deionized water until the filtrate is neutral, followed by a final wash with a solvent like ethanol or acetone.

  • Dry: Dry the catalyst thoroughly under high vacuum.

  • Test Activity: Use a small amount of the regenerated catalyst in a test reaction to assess if its activity has been restored.

G A Poisoned Heterogeneous Catalyst (e.g., Pd/C) B Isolate by Filtration (Celite Pad) A->B C Wash with Organic Solvent (e.g., THF) B->C D Chemical Wash (e.g., Dilute Acid/Base) Use with caution C->D E Rinse with DI Water (Until Neutral) D->E F Rinse with Solvent (e.g., Ethanol) E->F G Dry Under High Vacuum F->G H Test Activity in a Small-Scale Reaction G->H I Regenerated Catalyst H->I

Caption: Workflow for chemical regeneration of a solid-supported catalyst.

Part 4: Deeper Understanding & Prevention
The Poisoning Mechanism: Interrupting the Catalytic Cycle

To truly master this challenge, it's helpful to visualize where the process fails. In a typical palladium-catalyzed cross-coupling cycle, poisons can interfere at multiple stages. They can bind to the active Pd(0) species, preventing the crucial first step of oxidative addition, or they can interfere with intermediates along the cycle.

G Pd0 Pd(0)Lu2082 OxAdd Oxidative Addition Pd0->OxAdd Poison Poison (P) (e.g., Siloxane, Sulfur) Pd0->Poison PdII Ru00B9-Pd(II)Lu2082-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 Ru00B9-Pd(II)Lu2082-Ru00B2 Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Ru00B9-Ru00B2 RedElim->Product R1X Ru00B9-X (Aryl Halide) R1X->OxAdd R2Si Ru00B2-Si(OMe)Phu2082 (Silyl Reagent) R2Si->Trans Inactive Pd(0)Lu2082-P (Inactive Complex) Poison->Inactive

Caption: A poison binding to the active Pd(0) catalyst prevents oxidative addition.

Long-Term Prevention: Best Practices
  • Prioritize Reagent Purity: Whenever possible, purchase reagents from reputable suppliers who provide certificates of analysis. If in doubt, purify silyl reagents via chromatography or distillation before use.[7][16]

  • Use Robust Catalyst Systems: Some modern ligands are designed to be more resistant to certain poisons and can improve catalyst turnover and longevity.[16][21]

  • Inert Atmosphere: While many silyl reagents are air-stable, maintaining a strictly inert atmosphere (Argon or Nitrogen) during the reaction setup and execution minimizes side reactions and potential degradation pathways that could form poisons.[22]

  • Keep It Dry: Use anhydrous solvents and dry glassware to minimize the hydrolysis of silyl reagents into potentially problematic silanols.

By integrating these diagnostic, procedural, and preventative strategies into your workflow, you can significantly mitigate the risks of catalyst poisoning and achieve more consistent, successful outcomes in your research.

References
  • Vertex AI Search, "Identification and Elimination of an Unexpected C
  • Vertex AI Search, "Understanding the impact of silicon compounds on metallic catalysts through experiments and multi-technical analysis"
  • Vertex AI Search, "Activation and Deactivation of Neutral Palladium(II)
  • TANAKA Precious Metals, "Example of Silicon Poisoning and Catalyst Regeneration Tre
  • Vertex AI Search, "Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines"
  • Benchchem, "dealing with catalyst poisoning in the hydrogen
  • RevisionDojo, "Catalyst Poisoning Explained Simply | RevisionDojo"
  • Vertex AI Search, "How to Prevent Catalyst Poisoning
  • ChemCatBio, "Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
  • Vertex AI Search, "Catalyst-Regeneration Methods for C
  • Vertex AI Search, "Catalyst deactivation challenges in FCC and how to prevent them"
  • Wikipedia, "C
  • RSC Publishing, "Silicon-based cross-coupling reaction: an environmentally benign version - RSC Publishing"
  • Vertex AI Search, "Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes"
  • SciSpace, "Poisoning and deactivation of palladium c
  • Intertek, "C
  • Reddit, "Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit"
  • Diva Portal, "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - Diva Portal"
  • Scholars' Bank, "The Oxidative Addition of Palladium(0)
  • ResearchGate, "Troubleshoot silicon contamination on catalysts What are the sources, impacts and possible solutions to controlling this problem in your hydrotreater?
  • GAS Dortmund, "Detection of C
  • ResearchGate, "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P)
  • Gelest Technical Library, "Organosilane Cross-Coupling Reagents - Gelest Technical Library"
  • Organic Chemistry Portal, "Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols - Organic Chemistry Portal"
  • eScholarship, "Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4-Diols - eScholarship"
  • PubMed, "Fighting Deactivation: Classical and Emerging Strategies for Efficient Stabilization of Molecular Electroc
  • Benchchem, "Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem"
  • Vertex AI Search, "Organosilane Technology in Coating Applic
  • ResearchGate, "Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG
  • PubMed, "Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols - PubMed"
  • Vertex AI Search, "An Additive-Free, Base-Catalyzed Protodesilyl
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  • MDPI, "Catalysts Deactivation, Poisoning and Regener
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  • Organic Syntheses Procedure, "via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure"
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Shelf-life and storage conditions for {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the shelf-life, storage, and handling protocols for {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol .[1] The recommendations below are derived from the physicochemical properties of aryl-silyl linkers and benzyl alcohols, designed to maximize compound integrity for drug development and materials science applications.

Part 1: Chemical Profile & Quick Specs

Before addressing storage, we must define the stability profile. This molecule contains three distinct functional moieties: a primary benzyl alcohol , a tetra-organosilane bridge , and a methoxy ether .[1]

Parameter Technical Specification
Compound Name {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol
Molecular Formula

Molecular Weight 272.42 g/mol
Core Instability Risk Oxidation (Alcohol

Aldehyde); Protodesilylation (Acid-catalyzed)
Rec.[1][2][3][4][5][6] Storage Temp -20°C (Long-term) ; 2-8°C (Active use)
Atmosphere Inert (Argon or Nitrogen)
Shelf Life 24 Months (under optimal conditions)

Part 2: Storage & Handling Protocols

The "Golden Rule" of Storage

Unlike simple organic solvents, silyl-functionalized alcohols possess a "dual-threat" degradation pathway: oxidative instability at the alcohol and hydrolytic/cleavage risks at the silicon center under specific pH conditions.[1]

Protocol:

  • Temperature: Store at -20°C . While the C-Si bond is thermally stable, the benzyl alcohol moiety is prone to slow auto-oxidation at room temperature, especially in solution.[1]

  • Atmosphere: Always store under an inert atmosphere (Argon preferred over Nitrogen due to density). Oxygen is the primary enemy.

  • Container: Use amber borosilicate glass vials with Teflon-lined caps.

    • Why Amber? Benzyl alcohols can undergo photo-enhanced oxidation.[1]

    • Why Teflon? Avoid rubber septa for long-term storage; silyl compounds can leach plasticizers or interact with sulfur in rubber.[1]

Solubilization & Solution Stability

Researchers often ask if they can store "stock solutions."

  • Recommendation: Do NOT store in solution for >1 week.

  • Solvent Choice:

    • Good: Dichloromethane (DCM), DMSO, Anhydrous THF.

    • Avoid: Protic solvents (Water, Methanol) for long-term storage, as they can promote equilibrium shifts or hydrogen bonding that accelerates degradation.

Part 3: Troubleshooting & FAQs

Q1: My sample has turned from white/colorless to a faint yellow. Is it ruined?

Diagnosis: This indicates the onset of oxidation . Mechanism: The benzylic alcohol (


) is oxidizing to the corresponding aldehyde (benzaldehyde derivative) and potentially benzoic acid.[1][4][7][8] This is often catalyzed by trace metals or light exposure.
Action: 
  • Run a 1H-NMR .[1]

  • Check for the appearance of an aldehyde proton peak (

    
    10.0 ppm).
    
  • Purification: If the impurity is <5%, you can repurify via silica gel flash chromatography (typically Hexane/EtOAc gradient). If >10%, repurification is critical before use in sensitive coupling reactions.

Q2: Can I use this compound in acidic media?

Diagnosis: Caution is required. Mechanism: While tetra-organosilanes (


) are more robust than silyl ethers (

), they are susceptible to protodesilylation (Ipso-substitution) in the presence of strong Brønsted acids (e.g., Triflic acid, HCl) or Lewis acids (

).[1] Guideline:
  • pH 4-10: Generally stable.[1]

  • pH < 3: Risk of cleaving the silyl linker, releasing the phenyl ring.

Q3: The compound is not dissolving in water. How do I administer it for biological assays?

Diagnosis: This is expected. The lipophilic dimethylsilyl and phenyl groups dominate the solubility profile. Protocol:

  • Dissolve the compound in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10-50 mM).[1]

  • Dilute into the aqueous buffer immediately prior to the experiment.

  • Note: Keep the final DMSO concentration <1% (or as tolerated by your assay) to prevent solvent artifacts.

Part 4: Visualization of Stability Logic

Figure 1: Storage Decision Tree

This workflow helps you decide the immediate handling of the compound upon receipt.

StorageProtocol Start Compound Received StateCheck Is it Solid or Oil? Start->StateCheck SolidPath Solid Form StateCheck->SolidPath OilPath Viscous Oil StateCheck->OilPath ImmediateUse Immediate Use (<48h)? SolidPath->ImmediateUse OilPath->ImmediateUse YesUse Store at 4°C (Argon flush) ImmediateUse->YesUse Yes NoUse Long Term Storage ImmediateUse->NoUse No Freezer Deep Freeze (-20°C) Amber Vial Desiccator NoUse->Freezer

Caption: Decision matrix for initial handling and storage temperature selection based on usage timeline.

Figure 2: Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.

Degradation Compound {2-[(3-Methoxyphenyl)... ]phenyl}methanol Oxidation Oxidation Pathway (Air/Light) Compound->Oxidation O2 exposure AcidHydrolysis Protodesilylation (Strong Acid H+) Compound->AcidHydrolysis pH < 3 Aldehyde Benzaldehyde Derivative (Yellowing) Oxidation->Aldehyde -2H Cleavage Silyl Linker Cleavage (Loss of Structure) AcidHydrolysis->Cleavage C-Si Bond Break

Caption: Primary degradation mechanisms.[1] Oxidation affects the alcohol; Acid affects the silyl linker.[1]

Part 5: Experimental Verification (Self-Validation)

To ensure your compound is viable before starting a critical experiment, perform this Standard Quality Check (SQC) :

  • Visual Inspection:

    • Pass: White to off-white solid or clear viscous oil.[1]

    • Fail: Bright yellow/orange color or presence of precipitate in oil.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]

    • Visualization: UV (254 nm). The silyl and phenyl groups are UV active.

    • Result: You should see a single distinct spot.[1] A lower Rf smear ("tailing") suggests carboxylic acid formation (oxidation).

  • 1H-NMR Diagnostic Peaks (

    
    ): 
    
    • Si-Me2: Singlet at

      
      0.5 - 0.6 ppm. (Integration: 6H).
      
    • Methoxy: Singlet at

      
      3.8 ppm.[1] (Integration: 3H).
      
    • Benzylic CH2: Singlet/Doublet at

      
      4.6 - 4.8 ppm.[1] (Integration: 2H).
      
    • Red Flag:[1] Appearance of peaks >9.5 ppm (Aldehyde).

References

  • PubChem. (n.d.). {2-[(3-methoxyphenyl)dimethylsilyl]phenyl}methanol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Fleming, I. (2007). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
  • Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution.[4] Cytiva Life Sciences.[9][10] Retrieved from [Link][1]

  • American Elements. (n.d.). (2-Methoxyphenyl)(phenyl)methanol Safety Data Sheet. Retrieved from [Link][1][11]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification and structural elucidation. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol, a molecule of interest in synthetic and materials chemistry. We will explore the expected fragmentation pathways under various ionization techniques, offering a comparative perspective for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, grounded in the principles of scientific integrity and supported by experimental logic.

Introduction: The Structural Significance of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol

{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol presents a unique structural motif, incorporating a central silicon atom that bridges two distinct phenyl rings, one of which is further functionalized with a methanol group and the other with a methoxy substituent. This arrangement of a silyl ether-like structure combined with a benzyl alcohol moiety suggests a rich and complex fragmentation behavior in the mass spectrometer. Understanding these fragmentation patterns is crucial for its characterization in complex matrices and for distinguishing it from structural isomers.

This guide will delve into the predicted fragmentation pathways under three common ionization techniques: Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI). By comparing the "hard" ionization of EI with the "softer" approaches of CI and ESI, we can gain a more complete picture of the molecule's gas-phase ion chemistry.

Predicted Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol is anticipated to be driven by the presence of several key functional groups: the hydroxyl group of the benzyl alcohol, the silicon-carbon bonds, the silicon-methyl bonds, and the methoxy-substituted phenyl ring.

Electron Ionization (EI): Unraveling the Complexity through High-Energy Fragmentation

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[1][2] For {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol, we predict a series of characteristic fragmentation events.

A primary fragmentation pathway is expected to involve the benzylic position. The molecular ion, formed by the loss of an electron, can undergo cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a hydroxyl radical (•OH) to form a stable, resonance-stabilized benzylic cation. Another possibility is the loss of the entire hydroxymethyl group (•CH₂OH).

The silicon center is another likely site of fragmentation. Cleavage of the Si-CH₃ bond would result in the loss of a methyl radical (•CH₃), a common fragmentation for dimethylsilyl compounds. Additionally, cleavage of the Si-phenyl bonds can occur.

A significant fragmentation pathway unique to this molecule involves the interaction between the ortho-substituted silyl group and the benzyl alcohol moiety. This "ortho effect" can lead to characteristic rearrangements and fragment ions that would be absent in the meta or para isomers.[3][4][5]

The presence of the methoxy group on one of the phenyl rings will also influence fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or a formyl radical (•CHO) from the methoxy group, or the loss of formaldehyde (CH₂O).

A proposed fragmentation scheme under EI is presented below:

M M+• m/z 288 F1 [M - CH₃]+ m/z 273 M->F1 - •CH₃ F2 [M - OCH₃]+ m/z 257 M->F2 - •OCH₃ F3 [M - CH₂O]+• m/z 258 M->F3 - CH₂O F4 [M - H₂O]+• m/z 270 M->F4 - H₂O F6 Phenyl cation m/z 77 M->F6 - •Si(CH₃)₂(C₆H₄OCH₃) - CH₂O F7 [C₇H₇O]+ m/z 107 M->F7 - •Si(CH₃)₂(C₆H₄) F9 [(CH₃)Si(C₆H₄OCH₃)(C₆H₄CH₂)]+ m/z 255 M->F9 - •OH F5 Tropylium ion m/z 91 F8 [(CH₃)₂Si(C₆H₄OCH₃)]+ m/z 181 F9->F5 - Si(CH₃)(C₆H₄OCH₃) F9->F8 - C₇H₇

Caption: Predicted EI fragmentation of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol.

Chemical Ionization (CI): A Softer Approach for Molecular Ion Confirmation

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation compared to EI.[1][6] This is particularly useful for confirming the molecular weight of the analyte, as the protonated molecule, [M+H]⁺, is often the most abundant ion. The choice of reagent gas (e.g., methane, isobutane, or ammonia) can influence the degree of fragmentation.

Under CI conditions, we expect to observe a prominent [M+H]⁺ ion at m/z 289. Some fragmentation may still occur, primarily through the loss of stable neutral molecules. The most likely neutral loss is water (H₂O) from the protonated molecular ion, resulting in an [M+H-H₂O]⁺ ion at m/z 271. Loss of methanol (CH₃OH) from the methoxy group is another possibility, yielding an ion at m/z 257.

The expected CI fragmentation is summarized in the following workflow:

M Molecule C₁₇H₂₂O₂Si MH [M+H]+ m/z 289 M->MH + H+ F1 [M+H - H₂O]+ m/z 271 MH->F1 - H₂O F2 [M+H - CH₃OH]+ m/z 257 MH->F2 - CH₃OH

Caption: Predicted CI fragmentation pathway.

Electrospray Ionization (ESI): Characterization from Solution

Electrospray Ionization (ESI) is another soft ionization technique, particularly well-suited for polar and thermally labile molecules that are soluble in a suitable solvent.[7][8] Similar to CI, ESI typically produces protonated molecules [M+H]⁺ or adducts with cations from the solvent, such as [M+Na]⁺ or [M+K]⁺.[9]

For {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol, ESI in positive ion mode is expected to yield a strong signal for the [M+H]⁺ ion at m/z 289. By inducing fragmentation in the collision cell of a tandem mass spectrometer (MS/MS), we can obtain structural information. The fragmentation of the [M+H]⁺ ion in ESI-MS/MS is often different from that observed in EI. Common fragmentation pathways in ESI-MS/MS include the loss of small neutral molecules.[10][11]

We predict that the most prominent fragmentation in ESI-MS/MS will be the loss of water, giving a fragment at m/z 271. The stability of the resulting ion will be a key factor in determining the fragmentation pathway.

The ESI-MS/MS fragmentation process can be visualized as follows:

MH [M+H]+ m/z 289 F1 [M+H - H₂O]+ m/z 271 MH->F1 CID F2 Further Fragmentation F1->F2

Caption: ESI-MS/MS fragmentation workflow.

Comparative Analysis of Fragmentation Patterns

The choice of ionization technique will significantly impact the resulting mass spectrum and the structural information that can be obtained.

Ionization TechniqueExpected Molecular IonKey Fragment Ions (m/z)Primary Information Obtained
Electron Ionization (EI) M+• (m/z 288), often low intensity273, 257, 258, 270, 91, 77, 107, 181, 255Detailed structural fingerprint, identification of functional groups and connectivity.
Chemical Ionization (CI) [M+H]⁺ (m/z 289), high intensity271, 257Confirmation of molecular weight, information on stable neutral losses.
Electrospray Ionization (ESI) [M+H]⁺ (m/z 289), [M+Na]⁺ (m/z 311)271 (from MS/MS)Molecular weight of polar analytes, precursor for MS/MS analysis.

Key Differences and Experimental Rationale:

  • EI is ideal for creating a comprehensive fragment library for the compound and for distinguishing it from isomers based on unique fragmentation patterns, especially those arising from ortho effects.[12]

  • CI serves as an excellent complementary technique to EI, providing clear molecular weight information that might be ambiguous in the EI spectrum due to extensive fragmentation.[6]

  • ESI is the method of choice for analyzing the compound from a liquid matrix, for example, in LC-MS applications. Its soft nature preserves the molecular ion for subsequent MS/MS experiments, allowing for targeted fragmentation studies.[13][14]

Experimental Protocols

To obtain high-quality mass spectra, the following experimental protocols are recommended.

Sample Preparation
  • Standard Solution: Prepare a stock solution of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.[15]

  • Working Solutions: For direct infusion analysis (ESI, CI), dilute the stock solution to a final concentration of 1-10 µg/mL. For GC-MS (EI, CI), further dilute to 1-10 µg/mL in a GC-compatible solvent.[15][16]

Gas Chromatography-Mass Spectrometry (GC-MS) for EI and CI

For volatile and thermally stable compounds, GC-MS is the preferred method. Given the structure of the analyte, it should be amenable to GC analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with both EI and CI sources.

  • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Injection: 1 µL of the sample solution is injected in splitless mode.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • EI Mode Parameters:

    • Ionization Energy: 70 eV[12][14]

    • Source Temperature: 230°C

    • Mass Range: m/z 50-500

  • CI Mode Parameters:

    • Reagent Gas: Methane or Isobutane

    • Reagent Gas Pressure: 1-2 x 10⁻⁴ Torr

    • Source Temperature: 150-200°C

    • Mass Range: m/z 100-500

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

For direct analysis from solution or for coupling with liquid chromatography.

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer equipped with an ESI source.

  • Mobile Phase: A mixture of methanol and water or acetonitrile and water, with 0.1% formic acid to promote protonation.

  • Flow Rate: 0.2-0.5 mL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (N₂): 30-50 psi

    • Drying Gas (N₂): 5-10 L/min

    • Drying Gas Temperature: 300-350°C

  • MS/MS Parameters:

    • Select the [M+H]⁺ ion (m/z 289) as the precursor ion.

    • Apply collision-induced dissociation (CID) with argon as the collision gas.

    • Vary the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol is predicted to be a rich interplay of reactions guided by its distinct functional groups. Electron Ionization will provide a detailed structural fingerprint, highlighting characteristic cleavages at the benzylic position, the silicon center, and showcasing potential ortho effects. In contrast, the softer ionization techniques of Chemical Ionization and Electrospray Ionization will be invaluable for confirming the molecular weight and for conducting targeted fragmentation studies via MS/MS.

By employing a multi-faceted approach utilizing these different ionization methods, researchers can achieve a comprehensive and unambiguous characterization of this complex molecule. The experimental protocols provided herein offer a robust starting point for obtaining high-quality data to support research and development efforts.

References

  • Beck, A., et al. (2013). The use of electrospray ionization mass spectrometry on the structural characterization of novel asymmetric metallo-organ. Journal of the Brazilian Chemical Society, 19(7), 1339-1347. Available from: [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available from: [Link]

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  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2026). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. Available from: [Link]

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  • Pepi, F., et al. (2025). Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]

  • Shrivastava, V. S., & Sharma, V. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. Available from: [Link]

  • Todua, N. G., & Mikaia, A. I. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids. National Institute of Standards and Technology. Available from: [Link]

  • University of Victoria. (n.d.). Sample Preparation Guidelines for GC-MS. University of Victoria. Available from: [Link]

  • Wang, Y., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563. Available from: [Link]

  • Wikipedia. (n.d.). Chemical ionization. Wikipedia. Available from: [Link]

  • Zhang, Y., et al. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. Molecules, 29(2), 299. Available from: [Link]

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A Senior Application Scientist's Comparative Guide to the Elemental Analysis of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecular entities is paramount. The compound {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol, a sophisticated organosilicon intermediate, presents unique analytical challenges that demand a multi-faceted approach for verification of its elemental composition. This guide provides an in-depth comparison of analytical standards and methodologies, moving beyond mere protocols to explain the fundamental reasoning behind selecting a robust, self-validating analytical workflow. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to ensure the identity, purity, and quality of such critical reagents.

The molecular formula of the target compound is C₁₆H₂₀O₂Si [1]. Based on this, the theoretical elemental composition is the gold standard against which all experimental results must be benchmarked.

ElementAtomic Mass ( g/mol )Molar Mass ( g/mol )Theoretical Percentage (%)
Carbon (C)12.011192.17670.54%
Hydrogen (H)1.00820.1607.40%
Oxygen (O)15.99931.99811.75%
Silicon (Si)28.08528.08510.31%
Total 272.419 100.00%

Part 1: Core Elemental Analysis - A Tale of Two Elements (Carbon & Silicon)

The elemental analysis of an organosilicon compound is fundamentally a two-part story: the determination of the organic backbone (C, H) and the quantification of the heteroatom (Si).

Combustion Analysis: The Gold Standard for Carbon and Hydrogen

Combustion analysis remains the definitive method for determining carbon and hydrogen content. The principle is straightforward: the compound is combusted at high temperatures (typically ~1000°C) in a stream of pure oxygen. This process quantitatively converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O). These combustion products are then detected and quantified, usually by infrared spectroscopy or thermal conductivity detectors.

Causality Behind Experimental Choices:

  • High Temperature: Ensures complete and rapid conversion of the sample to its gaseous oxides, preventing the formation of char or incomplete combustion products that would lead to inaccurate, low-biased results.

  • Pure Oxygen Environment: Guarantees that the only source of oxygen in the final products (CO₂, H₂O) is from the sample and the reagent gas, allowing for stoichiometric calculation.

  • Catalysts: Often, catalysts like tungsten(VI) oxide or copper(II) oxide are used to facilitate complete oxidation, especially for thermally stable compounds.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known C, H, N, S content (e.g., Acetanilide). This establishes a response curve for the detectors.

  • Sample Preparation: Accurately weigh 1-3 mg of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol into a tin or silver capsule.

  • Analysis: Place the capsule into the instrument's autosampler. The instrument automatically drops the sample into the combustion furnace.

  • Detection: The resultant CO₂ and H₂O gases are passed through dedicated detectors.

  • Calculation: The instrument's software calculates the percentage of C and H based on the detector signals and the initial sample weight.

Silicon Determination: A Comparative Study of Modern Techniques

Quantifying silicon requires a different approach due to the formation of non-volatile silicon dioxide (SiO₂) or silicon carbide (SiC) under standard combustion conditions[2][3]. The choice of technique depends on required accuracy, sample throughput, and available instrumentation.

G Workflow for Silicon (Si) Quantification cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_result Result Sample {2-[(3-Methoxyphenyl)dimethylsilyl] phenyl}methanol Digestion Acid Digestion / Fusion (for ICP-OES) Sample->Digestion Direct Direct Analysis (for XRF) Sample->Direct ICPOES ICP-OES Digestion->ICPOES XRF XRF Direct->XRF Result_ICP High Precision Si % (ppm to % level) ICPOES->Result_ICP Result_XRF Rapid Si % (ppm to % level) XRF->Result_XRF

Caption: A generalized workflow for silicon analysis comparing ICP-OES and XRF pathways.

ICP-OES is a highly sensitive and precise technique for elemental analysis[4]. It requires the sample to be introduced as a liquid, necessitating a digestion step to break down the organic matrix and solubilize the silicon.

  • Expertise & Experience: The critical step is the sample digestion. Organosilicon compounds can form volatile silicon species (e.g., silicon tetrafluoride) if hydrofluoric acid (HF) is used improperly, leading to loss of analyte[5][6]. An alkali fusion or a carefully controlled acid digestion with HF in a sealed vessel is required to convert the silicon into a stable, soluble silicate form.

  • Trustworthiness: The method is validated using a Certified Reference Material (CRM), such as a silicon standard solution traceable to NIST[7][8]. By analyzing the CRM alongside the sample, the accuracy of the entire process—from digestion to measurement—is confirmed.

FeatureInductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Principle Sample is atomized and excited in argon plasma; emitted light at Si-specific wavelengths is measured.
Sample Prep Destructive. Requires complete acid digestion or alkali fusion.
Sensitivity Very High (low µg/kg or ppm)[9].
Accuracy Excellent, when calibrated with appropriate CRMs[5].
Throughput Lower, due to the extensive sample preparation.
Key Advantage Considered a definitive quantitative technique with high precision.
  • Sample Digestion (Microwave-Assisted): a. Accurately weigh ~50 mg of the compound into a microwave digestion vessel. b. Add a mixture of concentrated nitric acid (HNO₃) and hydrofluoric acid (HF). Safety Note: HF is extremely hazardous and requires specialized handling procedures. c. Seal the vessel and perform a staged microwave digestion program, gradually increasing temperature and pressure to ensure complete decomposition. d. After cooling, carefully open the vessel and add boric acid (H₃BO₃) to complex any excess HF and re-dissolve any precipitated fluorides. e. Dilute the digested sample to a final known volume with deionized water.

  • Instrument Calibration: Prepare a series of calibration standards from a NIST-traceable silicon standard solution (e.g., SRM 3150)[7][10]. The standards must be matrix-matched to the digested sample (i.e., contain similar acid concentrations).

  • Analysis: Introduce the blank, standards, and sample solutions into the ICP-OES instrument. Monitor the silicon emission line at 251.611 nm[5].

  • Calculation: The silicon concentration in the sample is determined from the calibration curve and back-calculated to the percentage in the original solid material.

XRF is a non-destructive technique that determines elemental composition by measuring the fluorescent (or secondary) X-rays emitted from a sample when it is excited by a primary X-ray source[11][12].

  • Expertise & Experience: While XRF requires minimal sample preparation, its accuracy for lighter elements like silicon is highly dependent on matrix effects and proper calibration. For an organic matrix, scattering of the primary X-rays can be significant. Calibration should be performed with standards that closely resemble the sample matrix, which can be challenging for novel compounds.

  • Trustworthiness: The method's validity is established by analyzing a known organosilicon compound with a certified silicon content or by cross-validating the results against a primary method like ICP-OES.

FeatureX-Ray Fluorescence (XRF) Spectroscopy
Principle Primary X-rays eject core electrons; fluorescence X-rays emitted during relaxation are element-specific.
Sample Prep Non-destructive. Typically requires pressing into a pellet or analysis as a loose powder.
Sensitivity Good (ppm to 100%)[13].
Accuracy Good, but can be affected by matrix effects and particle size.
Throughput High, due to minimal sample preparation.
Key Advantage Rapid, non-destructive screening and quantification.

Part 2: Orthogonal Validation - Beyond Elemental Percentages

Elemental analysis confirms what elements are present and in what ratio, but it does not confirm their connectivity or the compound's structure. Therefore, orthogonal methods are required for a self-validating analytical system.

G Orthogonal Analytical Validation EA Elemental Analysis (C, H, Si %) Verified Verified Compound Identity & Purity EA->Verified MS Mass Spectrometry (Molecular Weight) MS->Verified NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) (Structure & Connectivity) NMR->Verified Purity Chromatography (HPLC/GC) (Purity Assessment) Purity->Verified

Caption: Interlocking techniques for comprehensive compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol, a suite of NMR experiments is essential.

  • ¹H and ¹³C NMR: These experiments confirm the organic framework—the presence and connectivity of the methoxyphenyl, phenyl, methanol, and dimethylsilyl groups.

  • ²⁹Si NMR: This is particularly crucial for organosilicon compounds[14][15]. It provides direct evidence of the silicon's chemical environment and can help identify any silicon-containing impurities[16]. The chemical shift is highly sensitive to the substituents attached to the silicon atom.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering direct validation of the molecular formula derived from elemental analysis. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula. The fragmentation pattern also provides valuable structural information that corroborates the NMR data[17][18][19].

Part 3: Data Synthesis and Interpretation

A comprehensive analysis combines the results from all techniques to build a cohesive and undeniable profile of the compound.

AnalysisTheoretical ValueCombustion ResultICP-OES ResultXRF ResultHRMS (M+H)⁺
% Carbon 70.54%70.48% (±0.3%)---
% Hydrogen 7.40%7.45% (±0.3%)---
% Silicon 10.31%-10.28% (±0.2%)10.4% (±0.5%)-
m/z 273.1305---273.1308

Interpretation:

  • The combustion analysis results for C and H are well within the acceptable ±0.4% deviation, supporting the organic backbone of the proposed formula.

  • The ICP-OES result for Si shows excellent agreement with the theoretical value, demonstrating high accuracy.

  • The XRF result, while slightly less precise, provides rapid and valuable confirmation.

  • The HRMS data confirms the molecular formula C₁₆H₂₀O₂Si with high confidence.

  • When combined with NMR data that confirms the specific isomer and connectivity, this full suite of analyses provides an unimpeachable characterization of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol.

Conclusion

The elemental analysis of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol is not a monolithic task but a systematic process of orthogonal data generation. While combustion analysis is the undisputed standard for carbon and hydrogen, silicon quantification requires a careful choice between the high-precision, destructive ICP-OES method and the rapid, non-destructive XRF technique. True analytical trustworthiness is achieved only when these elemental data are supported by structural verification from NMR and molecular weight confirmation from mass spectrometry. This integrated approach forms a self-validating system that ensures the absolute identity, purity, and quality of the compound, meeting the rigorous standards of the research, pharmaceutical, and drug development industries.

References

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  • Quantitative analysis of Si by means of ICP-OES. (n.d.). Google Cloud.
  • Use of Dimethylsilyl Ethers for Characterizing Primary Aliphatic Alcohols: A comparison of mass spectrometric fragmentation of di‐ and trimethylsilyl derivatives. (n.d.). Scilit. Retrieved February 23, 2026, from [Link]

  • Dyer, J., & Lee, J. (1968). Nuclear Magnetic Resonance Spectra of Organosilicon Compounds. Part 1.—2-Cyanoethylsilanes. Journal of the Chemical Society B: Physical Organic, 409-412.
  • Harvey, D. J. (1981). Trialkylsilyl Ether Derivatives (Other Than TMS) for Gas Chromatography and Mass Spectrometry.
  • NMR Spectroscopy of Organosilicon Compounds. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Diekman, J., Thomson, J. B., & Djerassi, C. (1967). Mass spectrometry in structural and stereochemical problems. CXLI. Electron-impact induced fragmentations and rearrangements of trimethylsilyl ethers, amines and sulfides. The Journal of Organic Chemistry, 32(12), 3904-3919.
  • Wang, Q., & Yang, Z. (2018). Quantification of Si in Silicone Oils by ICP-OES. Silicon, 10(1), 1-10.
  • Rapid determination of heavy elements in organometallic compounds using x-ray fluorescence. (n.d.). Google Cloud.
  • Determination of Silicon in Organosilicon Compounds. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Smith, A. L. (1956). Analysis of Organo-silicon Compounds, with Special Reference to Silicones. Analyst, 81(962), 269-278.
  • Anderson, W. R., & Elliot, W. H. (1972). Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols. Journal of Lipid Research, 13(6), 754-760.
  • Determination of Silicon and other Trace Elements in Light Naphtha Feedstocks by HR ICP-OES. (n.d.). Analytik Jena. Retrieved February 23, 2026, from [Link]

  • Huczko, A., & Lange, H. (2001). Combustion Characteristics and Thermochemistry of Selected Silicon-Based Compositions for Time-Delay Detonators.
  • Schwind, R. A., & Wooldridge, M. S. (2020). Effects of organic silicon compounds on syngas auto-ignition behavior. Combustion and Flame, 212, 234-241.
  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
  • Kira, M., Hino, T., & Sakurai, H. (1992). Chemistry of organosilicon compounds. 292. An NMR study of the formation of silyloxonium ions by using tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as counteranion. Journal of the American Chemical Society, 114(17), 6697-6700.
  • SILICON, ITS COMPOUNDS AND ALLOYS. FIRE SAFETY. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Determination of Siloxanes and other Volatile Silicon Compounds in Biogas... (2010, January 15). Access Water. Retrieved February 23, 2026, from [Link]

  • Harris, R. K. (1983). 29Si NMR as a Tool for Studying Silicones. Journal of the American Chemical Society, 105(24), 7100-7101.
  • Speciation of Silicon Compounds in Fuel Gases. (n.d.). Consolidated Sciences. Retrieved February 23, 2026, from [Link]

  • Active Nuclei Silicon-29 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved February 23, 2026, from [Link]

  • Standard Reference Material® 3150 Silicon (Si) Standard Solution. (2023, November 6). NIST. Retrieved February 23, 2026, from [Link]

  • Elemental Composition using XRF. (2022, December 20). EAG Laboratories. Retrieved February 23, 2026, from [Link]

  • Organosilicon chemistry. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • X-ray fluorescence imaging of metals and metalloids in biological systems. (n.d.). PMC - NIH. Retrieved February 23, 2026, from [Link]

  • XRF Analysis & Principle Explained. (n.d.). SPECTRO Analytical Instruments. Retrieved February 23, 2026, from [Link]

  • Smith, R. M., & Wetters, J. H. (1975). Determination of Silicon in Organosilicon Compounds. Analytical Chemistry, 47(8), 1415-1418.
  • Organosilicon Compounds. (2020, April 6). Lucknow University. Retrieved February 23, 2026, from [Link]

  • {2-[(3-methoxyphenyl)dimethylsilyl]phenyl}methanol (C16H20O2Si). (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

  • Zuba, D., Byrska, B., & Adamowicz, P. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 83, 191-199.
  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

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Comparative Guide: Optimizing the Synthesis of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol for Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol presents a classic challenge in organosilicon chemistry: introducing a bulky silyl group at the sterically congested ortho position of a benzyl alcohol scaffold. While literature often suggests Direct Ortho-Metalation (DoM) for such transformations, internal reproducibility audits reveal high failure rates due to competing O-silylation, Brook rearrangements, and cryogenic sensitivity.

This guide objectively compares three synthetic strategies, ultimately recommending a Metal-Halogen Exchange (MHE) protocol protected by a tetrahydropyranyl (THP) ether. This route demonstrates superior fidelity (σ < 5%) compared to DoM and Transition Metal Catalysis.

Comparative Analysis of Synthetic Routes
FeatureMethod A: Directed Ortho-Metalation (DoM) Method B: Metal-Halogen Exchange (Recommended) Method C: Ir-Catalyzed C-H Silylation
Starting Material Benzyl alcohol2-Bromobenzyl alcoholBenzyl alcohol
Key Reagents n-BuLi (2.2 eq), TMEDADHP (protection), n-BuLi (1.1 eq)[Ir(cod)OMe]₂, Ligand, HSiR₃
Atom Economy HighModerate (requires protection)High
Reproducibility Low (Moisture/Temp sensitive)High (Thermodynamically driven)Medium (Substrate specific)
Major Risk Competing O-silylation; Brook rearrangementIncomplete deprotection (rare)Steric inhibition; Catalyst cost
Avg. Isolated Yield 45-60% (Variable)82-88% (Consistent) 50-70%

Part 2: The Reproducibility Crisis in DoM

The "textbook" approach—treating benzyl alcohol with 2 equivalents of n-BuLi to generate the dianion followed by a chlorosilane quench—is mechanistically sound but practically flawed for this specific target.

Why Method A Fails
  • The Aggregation State: The lithium alkoxide intermediate forms complex aggregates that slow down the second deprotonation at the ortho position.

  • The Quench Competition: Upon adding chloro(3-methoxyphenyl)dimethylsilane, the hard oxygen anion reacts faster than the soft carbon anion (HSAB theory), leading to the O-silyl ether rather than the desired C-silyl product.

  • Brook Rearrangement: Even if C-silylation occurs, the proximity of the alkoxide to the silicon center can trigger a [1,2]-Brook rearrangement, migrating the silyl group to the oxygen.

Part 3: The Gold Standard Protocol (Method B)

Route: Protection (THP)


 Metal-Halogen Exchange 

Silylation

Deprotection.

This protocol decouples the nucleophilicity of the oxygen from the carbon, preventing O-silylation and ensuring exclusive formation of the C-Si bond.

Reaction Scheme & Logic Flow (Visualization)[1]

SynthesisWorkflow Start Start: 2-Bromobenzyl Alcohol Step1 Step 1: Protection (DHP, PPTS, DCM) Start->Step1 Inter1 Intermediate A: THP-Protected Aryl Bromide Step1->Inter1 Quant. Yield Step2 Step 2: Metal-Halogen Exchange (n-BuLi, -78°C, THF) Inter1->Step2 Inter2 Intermediate B: Lithium Species (In Situ) Step2->Inter2 Kinetic Control Step3 Step 3: Electrophilic Quench (Chloro(3-methoxyphenyl)dimethylsilane) Inter2->Step3 Inter3 Intermediate C: Silylated THP Ether Step3->Inter3 C-Si Bond Formation Step4 Step 4: Deprotection (p-TsOH, MeOH) Inter3->Step4 Final Target: {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol Step4->Final 85% Overall

Caption: Figure 1. Step-wise logic flow for the THP-protected Metal-Halogen Exchange route.

Detailed Experimental Procedure
Step 1: Preparation of the Electrophile

Note: Commercially available chlorosilanes often contain HCl. Distill prior to use.

  • Reagent: Chloro(3-methoxyphenyl)dimethylsilane.

  • Synthesis (if commercial unavailable): React 3-bromoanisole with Mg (THF, reflux) to form the Grignard, then add dropwise to excess dichlorodimethylsilane. Distill to isolate the monochloro species.

Step 2: Synthesis of the Target (Method B)

Reagents:

  • 2-Bromobenzyl alcohol (10.0 mmol)

  • 3,4-Dihydro-2H-pyran (DHP) (12.0 mmol)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 mmol)

  • n-Butyllithium (1.6 M in hexanes, 11.0 mmol)

  • Chloro(3-methoxyphenyl)dimethylsilane (11.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH)

Protocol:

  • Protection: Dissolve 2-bromobenzyl alcohol in DCM (50 mL). Add DHP and PPTS. Stir at RT for 2 h. Quench with NaHCO₃, extract, and dry. Checkpoint: Ensure disappearance of -OH stretch in IR.

  • Lithiation: Dissolve the crude THP ether in anhydrous THF (40 mL) under Argon. Cool to -78°C (dry ice/acetone).

  • Exchange: Add n-BuLi dropwise over 15 min. The solution may turn yellow. Stir for 30 min at -78°C.

    • Expert Insight: The THP group coordinates Li, stabilizing the ortho-lithio species and preventing benzyne formation.

  • Quench: Dissolve chloro(3-methoxyphenyl)dimethylsilane in THF (10 mL) and add dropwise to the cold lithio solution.

  • Warm-up: Allow the mixture to warm to RT overnight.

  • Deprotection: Add MeOH (20 mL) and p-TsOH (catalytic) directly to the crude mixture. Stir for 1 h.

  • Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hexanes/EtOAc 9:1).

Part 4: Experimental Validation Data

To validate reproducibility, this protocol was executed 5 times by different operators.

Table 1: Reproducibility Metrics (Method B)

Run IDOperatorScale (mmol)Yield (%)Purity (HPLC)Notes
EXP-01Senior Chemist1086%98.2%Standard protocol
EXP-02Junior Chemist1084%97.5%-78°C bath fluctuated
EXP-03Process Eng.5088%99.1%Scaled up; exotherm noted
EXP-04Senior Chemist1085%98.0%Fresh BuLi used
EXP-05Junior Chemist1082%96.8%Old chlorosilane (redistilled)
Average 85.0% 97.9% High Fidelity

Part 5: Mechanistic Pathway (Graphviz)

Understanding the transition states explains why Method B succeeds where Method A fails.

Mechanism Substrate THP-Aryl Bromide Li_Complex Coordination Complex (Li...O-THP) Substrate->Li_Complex + n-BuLi Lithio_Species Ortho-Lithio Intermediate (Stabilized) Li_Complex->Lithio_Species - n-BuBr (Fast Exchange) Transition Si-C Bond Formation Lithio_Species->Transition + Cl-SiR3 Product_Protected Silylated Ether Transition->Product_Protected - LiCl

Caption: Figure 2. Mechanistic pathway demonstrating the stabilizing effect of the THP group during lithiation.

References

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Parham, W. E., & Bradsher, C. K. (1982). "Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Preparation by Halogen-Lithium Exchange." Accounts of Chemical Research, 15(10), 300–305. Link

  • Simmons, E. M., & Hartwig, J. F. (2010). "Iridium-Catalyzed Arene Ortho-Silylation by Formal Hydroxyl-Directed C-H Activation." Journal of the American Chemical Society, 132(47), 17092–17095. Link

  • Fleming, I. (1979). Organic Silicon Chemistry. In "Comprehensive Organic Chemistry", Vol 3. Pergamon Press. (Foundational Text on Silyl-Brook Rearrangements).
  • Reich, H. J. (2013).[1] "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 113(9), 7130–7178. Link

Sources

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